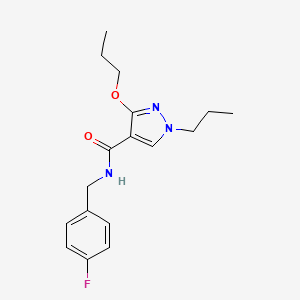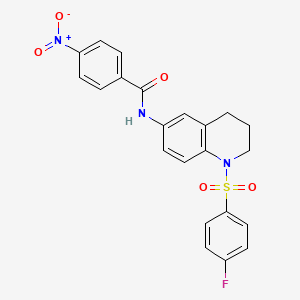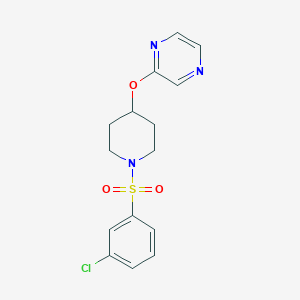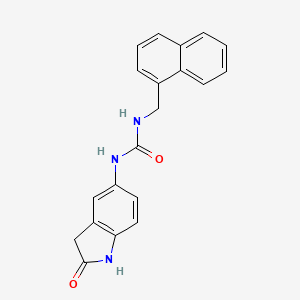![molecular formula C19H23ClN4O3S B2923720 N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 923174-74-7](/img/structure/B2923720.png)
N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an imidazole ring, a thioether group, an amide group, and a chlorophenyl group. Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine . The presence of these functional groups suggests that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, which can participate in hydrogen bonding and other interactions. The chlorophenyl group is a benzene ring with a chlorine substituent, which can participate in electrophilic aromatic substitution reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the imidazole ring can participate in nucleophilic substitution reactions, and the amide group can undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and the imidazole ring would likely make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Imidazole derivatives have been synthesized through various chemical pathways, showcasing their versatility and potential for modification. For example, a novel procedure for the preparation of enantiopure 1,4-disubstituted 2-imidazolines highlights the flexibility in synthesizing imidazole-related compounds from readily available amino alcohols, demonstrating an efficient method for creating a wide variety of enantiopure imidazolines (Boland et al., 2002). Similarly, research on the synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents emphasizes the chemical reactivity and potential therapeutic applications of imidazole derivatives (Sah et al., 2014).
Potential Antibacterial Properties
Research into the antibacterial properties of imidazole derivatives has shown moderate to good activity against both gram-positive and gram-negative bacteria. A study on 5-Imidazolinone derivatives explored their potential as antibacterial agents, highlighting the significance of structural and physicochemical parameters in enhancing antibacterial efficacy (Shah et al., 2001). This suggests that specific alterations in the imidazole structure could yield compounds with significant antibacterial properties.
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of imidazole derivatives is a promising area of research. The synthesis and spectroscopic characterization of new 2-substituted imidazole derivatives revealed their ability to combat various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Salman et al., 2015). Additionally, certain imidazole derivatives have been evaluated for their antitumor activities, showcasing their potential in cancer treatment research.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c20-13-5-7-15(8-6-13)23-18(27)12-28-19-21-9-16(11-25)24(19)10-17(26)22-14-3-1-2-4-14/h5-9,14,25H,1-4,10-12H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICBZXRGRMHWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)

![3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923640.png)

![2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2923643.png)

![1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2923645.png)





![3-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)
![1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2923657.png)
